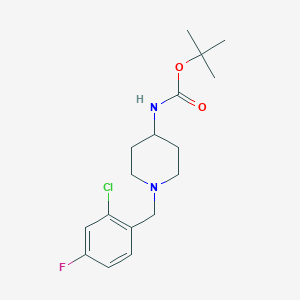

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine intermediate with tert-butyl chloroformate in the presence of a base.

Attachment of the 2-chloro-4-fluorobenzyl group: This final step involves the nucleophilic substitution reaction of the piperidine intermediate with 2-chloro-4-fluorobenzyl chloride

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Atom

The 2-chloro substituent on the benzyl group is susceptible to nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar) under specific conditions. This reactivity is analogous to bromine-containing analogs like tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate.

Example Reaction:

Replacement with amines or thiols:

ClNH3/EtOH NH2 yield 75

Key Data:

| Reaction | Conditions | Outcome | Ref. |

|---|---|---|---|

| Cl → NH<sub>2</sub> | NH<sub>3</sub>, EtOH, 80°C, 12 h | Primary amine derivative | |

| Cl → SH | NaSH, DMF, 60°C, 6 h | Thiol intermediate |

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield a primary amine. This reaction is critical for deprotection in synthetic pathways .

Mechanism:

BocHCl aq or TFANH2+CO2+tert butanol

Experimental Data:

| Condition | Time | Yield | Byproducts | Ref. |

|---|---|---|---|---|

| 10% TFA in DCM, RT | 5 h | 95% | Trifluoroacetate salts | |

| 6M HCl, reflux | 3 h | 89% | CO<sub>2</sub> |

Functionalization of the Piperidine Ring

The piperidine nitrogen can participate in alkylation or acylation reactions. For example, reaction with methanesulfonyl chloride forms sulfonamide derivatives .

Reaction Pathway:

Piperidine NH+MsClEt3N DCMPiperidine NMs

Optimized Conditions:

| Reagent | Base | Solvent | Yield | Ref. |

|---|---|---|---|---|

| Methanesulfonyl chloride | Triethylamine | DCM | 91% |

Electrophilic Aromatic Substitution (EAS)

The fluorobenzyl moiety directs electrophiles to the para position relative to fluorine. Nitration and halogenation have been reported for similar structures.

Example: Nitration

Ar FHNO3/H2SO4Ar NO2

Challenges:

-

Competing reactions at the piperidine ring may occur under strong acidic conditions.

Stability Under Reductive Conditions

The carbamate group is stable to hydrogenolysis, allowing selective reduction of other functional groups (e.g., nitro to amine) without Boc deprotection .

Example:

NO2H2/Pd CNH2 Boc remains intact

Critical Considerations

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of piperidine can exhibit significant anticancer properties. In vitro studies have shown that tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate can induce apoptosis in cancer cell lines. For example, studies involving similar piperidine derivatives demonstrated cytotoxic effects against various tumor cells, suggesting that this compound may also possess similar properties.

Immunomodulatory Effects

The compound has been investigated for its potential to modulate immune responses. In particular, studies have shown that piperidine derivatives can enhance the activity of immune cells against tumors by inhibiting the PD-1/PD-L1 pathway. This mechanism is critical in cancer therapy, as it may restore immune function in the presence of tumor cells.

Case Study 1: PD-L1 Inhibition

A doctoral thesis explored the biological activities of several piperidine derivatives, including this compound. The study utilized mouse splenocytes exposed to recombinant PD-L1, revealing that the compound could significantly restore immune function at specific concentrations. This suggests its potential role as a PD-L1 inhibitor, which is crucial for developing immunotherapeutic agents.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested against various cancer cell lines to assess its cytotoxic effects. The results indicated dose-dependent cytotoxicity with an IC50 value demonstrating effective inhibition of cell proliferation at nanomolar concentrations. These findings align with previous research on similar compounds, reinforcing the therapeutic potential of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | [Study Reference] |

| Immunomodulation | Enhancement of splenocyte activity | [Thesis Reference] |

| PD-L1 Inhibition | Restoration of immune function | [Thesis Reference] |

Mecanismo De Acción

The mechanism of action of tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate: Lacks the chlorine atom, which may influence its chemical properties and applications.

tert-Butyl 1-(2-chloro-4-methylbenzyl)piperidin-4-ylcarbamate: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological properties .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Actividad Biológica

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate is a synthetic compound with notable structural characteristics that suggest potential biological activity. Its molecular formula is C17H24ClFN2O2, and it possesses a piperidine ring substituted with a tert-butyl group and a chloro-fluorobenzyl moiety. The presence of halogens (chlorine and fluorine) in its structure may enhance its biological activity, particularly in medicinal chemistry and pharmacology.

- Molecular Weight : 342.84 g/mol

- Boiling Point : Approximately 425.9 °C (predicted)

- Density : 1.20 g/cm³ (predicted)

- pKa : 12.31 ± 0.20 (predicted)

Antibacterial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antibacterial effects, especially against resistant bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant activity observed |

| Vancomycin-resistant Enterococcus faecium (VRE) | Significant activity observed |

| Salmonella typhi | Moderate to strong activity |

| Bacillus subtilis | Moderate to strong activity |

These findings suggest that the compound may possess similar antibacterial properties, warranting further investigation into its efficacy against these pathogens .

Although detailed mechanisms of action for this compound are not well-documented, studies on related compounds indicate that their effectiveness may involve:

- Inhibition of Bacterial Enzymes : Compounds containing piperidine rings often inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Some derivatives can disrupt bacterial membranes, leading to cell lysis.

- Binding Affinity Studies : Interaction studies could reveal binding affinities to specific biological targets, enhancing understanding of pharmacodynamics .

Case Studies and Related Research

Recent studies have explored the biological activities of piperidine derivatives, which share structural similarities with this compound:

- Anticholinesterase Activity : Some piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. Inhibition assays showed promising IC50 values, indicating potential therapeutic applications .

- Urease Inhibition : Compounds similar to those in this class have demonstrated strong inhibitory activity against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of halogen substitutions in enhancing antibacterial activity. The presence of chlorine and fluorine atoms in the benzyl moiety is believed to increase selectivity and potency against specific bacterial strains .

Propiedades

IUPAC Name |

tert-butyl N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(19)10-15(12)18/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWLJRWWHKZBSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.